molecular formula C18H17FN2O5S B11403143 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-nitrobenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-nitrobenzamide

Cat. No.: B11403143
M. Wt: 392.4 g/mol
InChI Key: FDLOVKWUGNYBJK-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE is a synthetic organic compound that features a unique combination of functional groups, including a thiolane ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Coupling with Nitrobenzamide: The final step involves coupling the thiolane-fluorophenyl intermediate with a nitrobenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiolane ring.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions for reduction of the nitro group.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether for aromatic substitution.

Major Products

    Sulfoxides and Sulfones: Products of thiolane ring oxidation.

    Aminobenzamide Derivatives: Products of nitro group reduction.

    Functionalized Fluorophenyl Derivatives: Products of electrophilic aromatic substitution.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Employed as a probe to study biological processes involving thiolane or nitrobenzamide moieties.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiolane ring and nitrobenzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-4-NITROBENZAMIDE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-4-NITROBENZAMIDE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-NITROBENZAMIDE is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C18H17FN2O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C18H17FN2O5S/c19-17-4-2-1-3-14(17)11-20(16-9-10-27(25,26)12-16)18(22)13-5-7-15(8-6-13)21(23)24/h1-8,16H,9-12H2

InChI Key

FDLOVKWUGNYBJK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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